![molecular formula C20H12N4O2S2 B4620571 3-phenyl-N-1,3-thiazol-2-yl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4620571.png)

3-phenyl-N-1,3-thiazol-2-yl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide

Übersicht

Beschreibung

Heterocyclic compounds, especially those incorporating thiazole, thiophene, and isoxazolo[5,4-b]pyridine rings, are of significant interest due to their diverse biological activities and applications in medicinal chemistry. The compound combines these heterocycles, suggesting potential utility in various chemical and pharmaceutical contexts.

Synthesis Analysis

The synthesis of heterocyclic compounds often involves multicomponent reactions, cyclization, and substitution reactions. For example, the synthesis of thiazolo and triazolo pyrimidines can be achieved through the alkylation of precursors, followed by cyclization and further substitution to yield the desired derivatives (Haiza et al., 2000). Such methods may be adaptable for synthesizing the target compound by incorporating the appropriate phenyl, thiazolyl, and thienyl substituents.

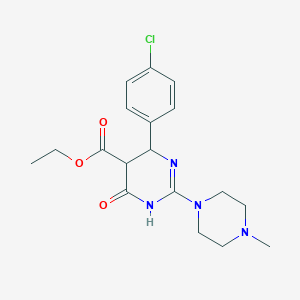

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is characterized by NMR spectroscopy and X-ray structural analysis, providing insight into their stereochemistry and conformation. For instance, derivatives of thieno[2,3-b]pyridine have been structurally elucidated to confirm their linear, double folded stereo structures or angular configurations depending on the substitution pattern and reaction conditions (Vasilin et al., 2014).

Chemical Reactions and Properties

Heterocyclic compounds exhibit a range of chemical reactions, including nucleophilic substitution, cyclization, and electrophilic addition, depending on the functional groups present. For instance, thieno[2,3-b]pyridine derivatives can undergo reactions with semicarbazide to produce triazolopyrimidines or with chloroacetyl chloride to yield pyrimidotriazine derivatives, demonstrating the versatility of these compounds in chemical synthesis (Gad-Elkareem et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Modification

- Heterocyclic Chemistry : The synthesis of thiazolo and triazolo pyrimidines, as well as pyrimido triazine derivatives, demonstrates the versatility of related compounds in constructing complex heterocyclic systems. These synthetic strategies involve alkylation, cyclization, and substitution reactions, showcasing the compound's utility as a precursor for various heterocyclic frameworks (Haiza et al., 2000).

- Antimicrobial Activity : New thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. This application underscores the potential use of these compounds in developing novel antimicrobial agents (Gad-Elkareem et al., 2011).

- Library Generation : A library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, isoxazolo[5,4-b]pyridines, and thieno[2,3-b]pyridines, was generated through a Combes-type reaction. This highlights the utility of such compounds in combinatorial chemistry and drug discovery (Volochnyuk et al., 2010).

Potential Applications in Medicinal Chemistry

- Anticancer and Anti-Inflammatory Activities : Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research avenue is crucial for discovering new therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).

- Antiproliferative Compounds : Studies on 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines have explored their structure-activity relationships as antiproliferative compounds, offering insights into the design of new drugs that target specific cellular pathways (van Rensburg et al., 2017).

Eigenschaften

IUPAC Name |

3-phenyl-N-(1,3-thiazol-2-yl)-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N4O2S2/c25-18(23-20-21-8-10-28-20)13-11-14(15-7-4-9-27-15)22-19-16(13)17(24-26-19)12-5-2-1-3-6-12/h1-11H,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWNXOIWXVKMFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=CC=CS4)C(=O)NC5=NC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B4620498.png)

![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4620505.png)

![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4620519.png)

![5-ethyl-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-thiophenecarboxamide](/img/structure/B4620523.png)

![methyl 4-{[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4620530.png)

![1-(cyclopropylmethyl)-4-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B4620535.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-mesitylglycinamide](/img/structure/B4620543.png)

![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4620563.png)

![3-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4620575.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4620582.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4620597.png)

![N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-piperidinyl)propyl]glycinamide](/img/structure/B4620600.png)